molecular formula C12H18O4 B13779690 4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid CAS No. 99769-56-9

4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid

Katalognummer: B13779690
CAS-Nummer: 99769-56-9
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: AGRYPKJDKAJCRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid is an organic compound with the molecular formula C12H18O4 This compound is characterized by the presence of a cyclohexyl ring with a methylene group, an ether linkage, and a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid typically involves the reaction of 4-methylidenecyclohexanol with 4-oxobutanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid is unique due to its combination of a cyclohexyl ring, methylene group, and butanoic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

99769-56-9

Molekularformel

C12H18O4

Molekulargewicht

226.27 g/mol

IUPAC-Name

4-[(4-methylidenecyclohexyl)methoxy]-4-oxobutanoic acid

InChI

InChI=1S/C12H18O4/c1-9-2-4-10(5-3-9)8-16-12(15)7-6-11(13)14/h10H,1-8H2,(H,13,14)

InChI-Schlüssel

AGRYPKJDKAJCRL-UHFFFAOYSA-N

Kanonische SMILES

C=C1CCC(CC1)COC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.